molecular formula C19H26ClNO12 B14604305 a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate

a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate

Cat. No.: B14604305
M. Wt: 495.9 g/mol
InChI Key: XVXLPHBXADHTER-IJNOCJQWSA-N
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Description

a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. It is often present as the terminal sugar of glycoproteins . This compound is known for its significant role in biochemical research, particularly in the study of neuraminic acid derivatives and their applications.

Preparation Methods

The synthesis of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate typically involves organic synthesis methods. One common method is the reaction of N-acetylneuraminic acid methyl ester with 2,3-di-O-acetyl-4,7,8,9-tetra-O-(2,2,2-trifluoroethyl) mannitol . The reaction conditions often require specific temperature and solvent conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate involves its role as a sialic acid intermediate. It interacts with specific molecular targets and pathways involved in cell recognition and signaling. The compound’s unique structure allows it to participate in various biochemical processes, including the inhibition of viral infections.

Comparison with Similar Compounds

a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which enhance its utility in various scientific and industrial applications.

Properties

Molecular Formula

C19H26ClNO12

Molecular Weight

495.9 g/mol

IUPAC Name

(2S)-5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C19H26ClNO12/c1-8(22)21-15-13(30-10(3)24)6-19(20,18(27)28)33-17(15)16(32-12(5)26)14(31-11(4)25)7-29-9(2)23/h13-17H,6-7H2,1-5H3,(H,21,22)(H,27,28)/t13?,14?,15?,16?,17?,19-/m1/s1

InChI Key

XVXLPHBXADHTER-IJNOCJQWSA-N

Isomeric SMILES

CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C

Origin of Product

United States

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